molecular formula C15H17N5 B5340242 6-benzyl-N,N,5-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-benzyl-N,N,5-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5340242
M. Wt: 267.33 g/mol
InChI Key: ITTXKNUVPPNQFN-UHFFFAOYSA-N
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Description

6-benzyl-N,N,5-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, also known as TAP, is a potent and selective inhibitor of the protein kinase CK2. CK2 plays a critical role in cell growth, differentiation, and survival, and its dysregulation is associated with various diseases, including cancer. TAP has been extensively studied for its potential as a therapeutic agent for cancer and other diseases.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound is used in the synthesis of novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives through oxidative cyclization and Dimroth rearrangement processes. These processes involve reactions with various amines and are characterized through NMR and HRMS, with theoretical studies supporting the stability of these derivatives (Salgado et al., 2011).

Application in On-Water Synthesis

  • The compound plays a role in the regioselective on-water synthesis of 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine derivatives. This synthesis method highlights the environmental benefits of using water as a solvent and demonstrates high yields and broad substrate scope (Gol et al., 2019).

Heterocyclization and Nitration Studies

  • Investigations into the nitration of azolo[1,5-a]pyrimidin-7-amines have led to the development of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their reduction into corresponding diamines. These compounds are used to form annulated cycles via heterocyclization with various electrophilic compounds (Gazizov et al., 2020).

Antimicrobial and Antifungal Applications

  • Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been synthesized for potential antimicrobial and antifungal applications. These substances were tested in vitro for their efficacy (Komykhov et al., 2017).

Synthesis in Supercritical Carbon Dioxide

  • 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a key intermediate in antiviral drug synthesis, is produced using this compound. The process involves condensation in supercritical carbon dioxide, demonstrating an environmentally friendly and efficient method of synthesis (Baklykov et al., 2019).

Molecular Structure Studies

  • Research into the molecular structure of derivatives such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one reveals insights into hydrogen bonding and pi-pi stacking interactions. These structural studies are vital for understanding the chemical properties and potential applications of these compounds (Hwang et al., 2006).

Development of Adenosine Receptor Antagonists

  • [1,2,4]Triazolo[1,5-c]pyrimidines, derived from this compound, have been studied as adenosine receptor antagonists. Research in this area focuses on modifications to achieve selectivity towards specific adenosine receptor subtypes, which is crucial for developing targeted therapies (Federico et al., 2018).

properties

IUPAC Name

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-11-13(9-12-7-5-4-6-8-12)14(19(2)3)20-15(18-11)16-10-17-20/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTXKNUVPPNQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1CC3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-benzyl-N,N,5-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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6-benzyl-N,N,5-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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6-benzyl-N,N,5-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Reactant of Route 6
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6-benzyl-N,N,5-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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